R6G azide, 5-isomer
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Overview
Description
R6G azide, 5-isomer: is a xanthene dye with a terminal azide group. It is a yellow-emitting compound commonly used in fluorescence-based applications, such as DNA sequencing and quantitative polymerase chain reaction (qPCR). The azide group allows for further chemical modifications, making it a versatile tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R6G azide, 5-isomer typically involves the modification of rhodamine 6G (R6G) through a series of chemical reactions. One common method is the reaction of R6G with sodium azide (NaN3) under specific conditions to introduce the azide group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent control of reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in crystalline form and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
R6G azide, 5-isomer undergoes various chemical reactions, including:
Oxidation: : The azide group can be oxidized to form nitro compounds.
Reduction: : The azide group can be reduced to form amines.
Substitution: : The azide group can participate in substitution reactions with alkynes, BCN, and DBCO via click chemistry to form stable triazole linkages.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: : Click chemistry reactions typically use copper(I) catalysts and are performed in solvents like DMF or DMSO.
Major Products Formed
Oxidation: : Nitro derivatives of R6G azide.
Reduction: : Amine derivatives of R6G azide.
Substitution: : Triazole-linked products.
Scientific Research Applications
R6G azide, 5-isomer is widely used in scientific research due to its fluorescent properties and reactivity. Its applications include:
Chemistry: : Used as a fluorescent probe in various chemical assays and reactions.
Biology: : Employed in fluorescence microscopy and cell imaging to study biological processes.
Medicine: : Utilized in diagnostic assays and drug delivery systems.
Industry: : Applied in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism by which R6G azide, 5-isomer exerts its effects involves its interaction with molecular targets and pathways. The azide group can react with specific functional groups on biomolecules, leading to the formation of stable linkages and enabling the visualization or quantification of biological processes. The fluorescent properties of R6G allow for the detection of these interactions using fluorescence-based techniques.
Comparison with Similar Compounds
R6G azide, 5-isomer is compared to other similar compounds, such as:
Rhodamine B: : Another xanthene dye with similar fluorescent properties but without the azide group.
Fluorescein: : A fluorescent dye used in similar applications but with different spectral properties.
Alexa Fluor dyes: : A series of fluorescent dyes with various modifications for specific applications.
This compound stands out due to its unique azide group, which allows for additional chemical modifications and applications.
Properties
Molecular Formula |
C30H32N6O4 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
5-(3-azidopropylcarbamoyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C30H32N6O4/c1-5-32-24-15-26-22(12-17(24)3)28(23-13-18(4)25(33-6-2)16-27(23)40-26)20-9-8-19(14-21(20)30(38)39)29(37)34-10-7-11-35-36-31/h8-9,12-16,32H,5-7,10-11H2,1-4H3,(H,34,37)(H,38,39) |
InChI Key |
DQUMJWCOENERIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)NCCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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